molecular formula C12Cl4N8O12 B177225 Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene CAS No. 116763-58-7

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene

Cat. No.: B177225
CAS No.: 116763-58-7
M. Wt: 590 g/mol
InChI Key: VICLXIGOASSLOA-UHFFFAOYSA-N
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Description

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene is a chemical compound known for its unique structure and properties It consists of two 3,5-dichloro-2,4,6-trinitrophenyl groups connected by a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene typically involves the reaction of 3,5-dichloro-2,4,6-trinitrophenol with a diazotizing agent. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the diazene linkage. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the diazene linkage, resulting in the formation of 3,5-dichloro-2,4,6-trinitrophenyl derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene exerts its effects involves its interaction with molecular targets and pathways. The diazene linkage can undergo cleavage, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2,4,6-trinitrophenol: A precursor in the synthesis of Bis(3,5-dichloro-2,4,6-trinitrophenyl)-diazene.

    1-(3,5-Dichloro-2,4,6-trinitrophenyl)piperidine: Another compound with similar structural features.

Uniqueness

This compound is unique due to its diazene linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

bis(3,5-dichloro-2,4,6-trinitrophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl4N8O12/c13-1-7(19(25)26)2(14)10(22(31)32)5(9(1)21(29)30)17-18-6-11(23(33)34)3(15)8(20(27)28)4(16)12(6)24(35)36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICLXIGOASSLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])N=NC2=C(C(=C(C(=C2[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl4N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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